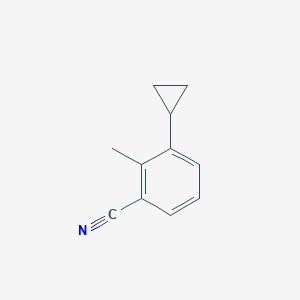
3-Cyclopropyl-2-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-methylbenzonitrile: is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol It is a derivative of benzonitrile, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the ammoxidation of toluene . This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile, which can then be further modified to produce this compound .
化学反应分析
Types of Reactions: 3-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
3-Cyclopropyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its binding affinity and specificity .
相似化合物的比较
Benzonitrile: The parent compound, simpler in structure but less sterically hindered.
2-Methylbenzonitrile: Lacks the cyclopropyl group, resulting in different reactivity and applications.
3-Cyclopropylbenzonitrile: Similar but without the methyl group, affecting its chemical properties.
Uniqueness: 3-Cyclopropyl-2-methylbenzonitrile is unique due to the combined presence of the cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
3-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-10(7-12)3-2-4-11(8)9-5-6-9/h2-4,9H,5-6H2,1H3 |
InChI 键 |
UPRGBADPAFXNLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
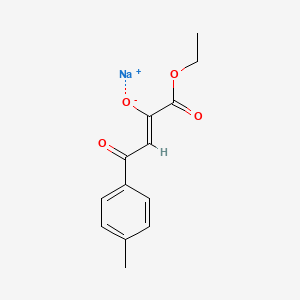
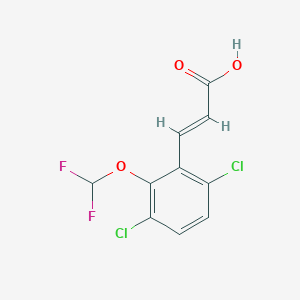
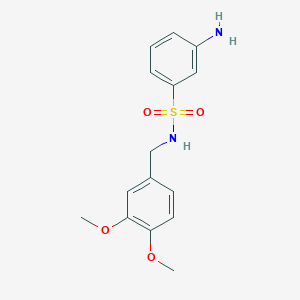
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
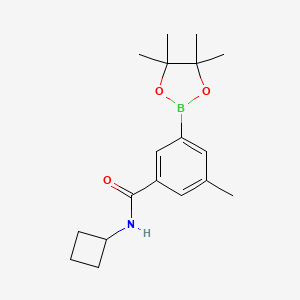
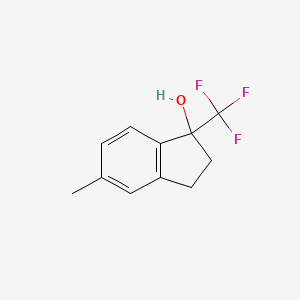
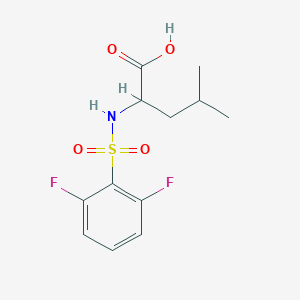
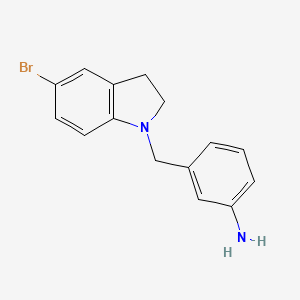
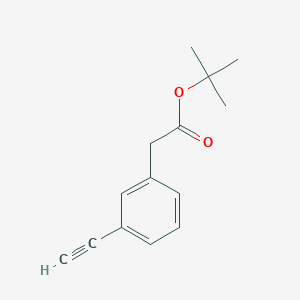
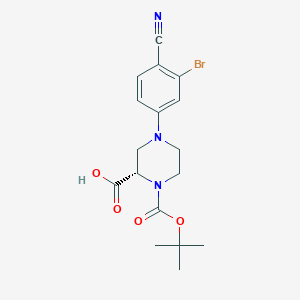
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
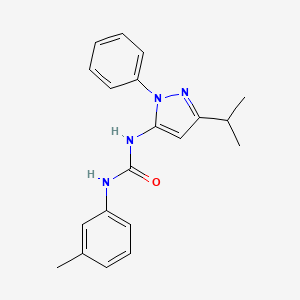
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
